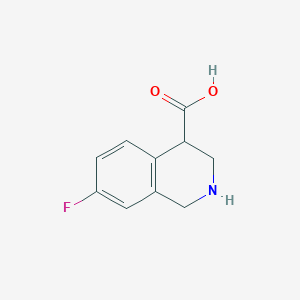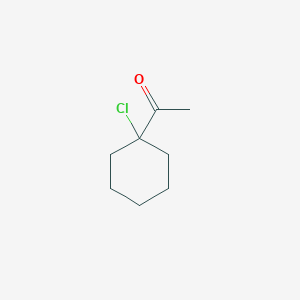
1-(1-Chlorocyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chlorocyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H13ClO.
Méthodes De Préparation
The synthesis of 1-(1-Chlorocyclohexyl)ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with sulfuryl chloride under controlled conditions . The reaction proceeds as follows:
Cyclohexyl ethanone+Sulfuryl chloride→this compound
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Chlorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-(1-Chlorocyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chlorocyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
1-(1-Chlorocyclohexyl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Chlorocyclopropyl)ethanone: A smaller ring structure with different reactivity.
1-(1-Chlorocyclopentyl)ethanone: A five-membered ring with distinct chemical properties.
1-(1-Chlorocycloheptyl)ethanone: A larger ring structure with unique characteristics.
The uniqueness of this compound lies in its six-membered ring structure, which provides specific steric and electronic properties that influence its reactivity and applications .
Propriétés
Formule moléculaire |
C8H13ClO |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
1-(1-chlorocyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
Clé InChI |
WQEGOBASKMQOEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


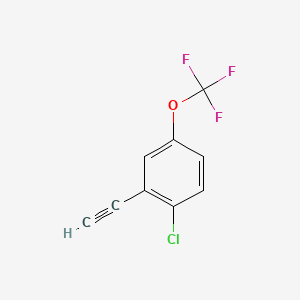
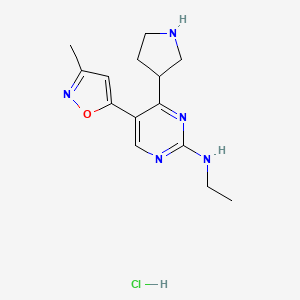
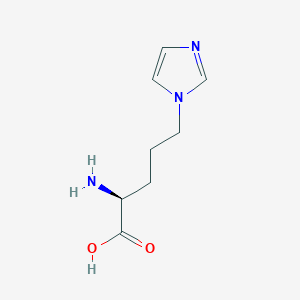


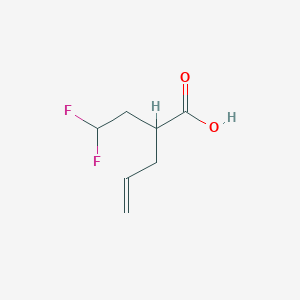
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
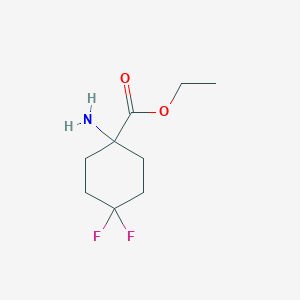
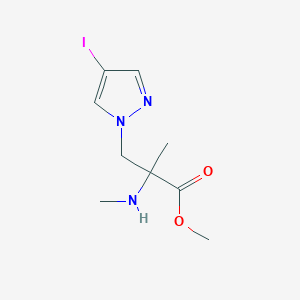
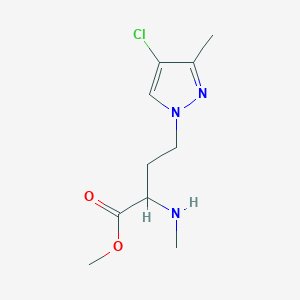
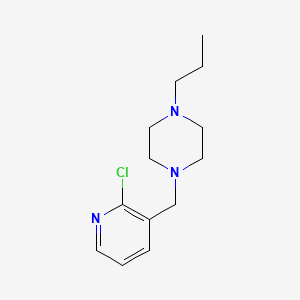

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
